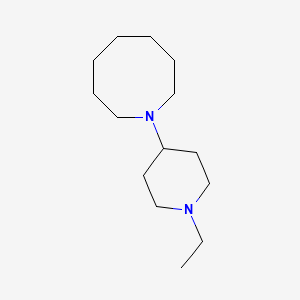![molecular formula C16H14N2O3 B5730686 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid, also known as MBBA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid involves its ability to induce apoptosis in cancer cells. 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to activate the caspase pathway, which leads to the cleavage of cellular proteins and ultimately cell death. Additionally, 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. These effects make 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid a potential candidate for the treatment of diseases such as arthritis and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death in cancer cells. However, one limitation of using 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid in lab experiments is that it can be toxic to normal cells at high concentrations. Care must be taken to ensure that the concentration of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid used in experiments is not toxic to normal cells.
Zukünftige Richtungen
There are several future directions for research on 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid. One area of research could be the development of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid derivatives that are less toxic to normal cells while still retaining their ability to induce apoptosis in cancer cells. Another area of research could be the development of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid-based therapies for the treatment of diseases such as arthritis and cardiovascular disease. Additionally, more research could be done on the mechanisms of action of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid, including its effects on cellular signaling pathways.
Synthesemethoden
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid can be synthesized through a multi-step process starting from 2-methylbenzimidazole. The first step involves the reaction of 2-methylbenzimidazole with paraformaldehyde to form N-(2-methyl-1H-benzimidazol-1-yl)methanal. This intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a catalyst to form 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and cardiovascular disease.
Eigenschaften
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18-14-5-3-2-4-13(14)17-15(18)10-21-12-8-6-11(7-9-12)16(19)20/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWCWFXGECHNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665194 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1-Methyl-1H-benzoimidazol-2-ylmethoxy)-benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenyl)dimethylamine](/img/structure/B5730606.png)


![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)
![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)

![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)

![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5730680.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5730683.png)
![2,2,2-trichloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5730692.png)
![2-azepanylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B5730696.png)
